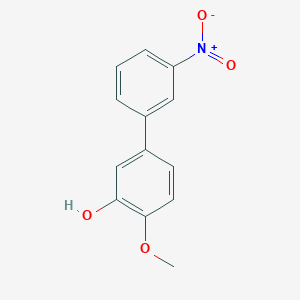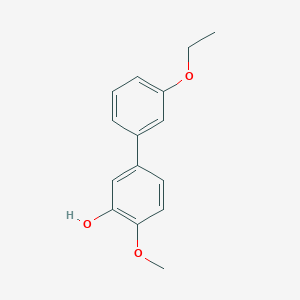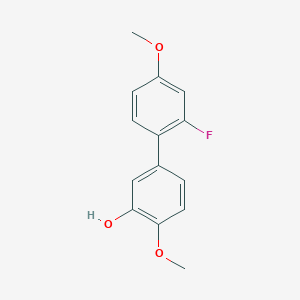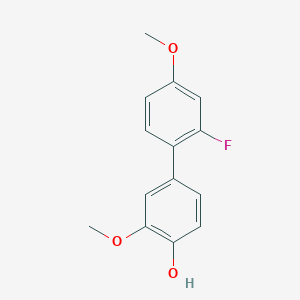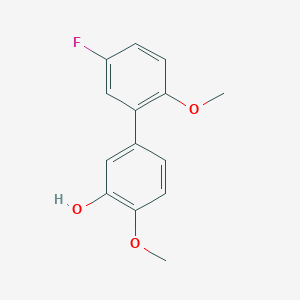
5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% (5-FMP-2-MP) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its potential as a therapeutic agent, as well as its biochemical and physiological effects. This article will discuss the synthesis method of 5-FMP-2-MP, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% has been used in a number of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to modulate the activity of certain enzymes. It has also been investigated for its potential to inhibit the growth of certain cancer cells. In addition, 5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% has been studied for its potential to act as an antioxidant and to reduce oxidative stress.
Mechanism of Action
The exact mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it is thought to modulate the activity of certain transcription factors, such as NF-κB, which are involved in the regulation of inflammation.
Biochemical and Physiological Effects
5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as to inhibit the growth of certain cancer cells. In addition, it has been shown to modulate the activity of certain enzymes, such as COX-2 and LOX.
Advantages and Limitations for Lab Experiments
The use of 5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% in laboratory experiments has a number of advantages and limitations. One advantage is that it has a relatively low cost and is easy to synthesize. Another advantage is that it has a high level of purity, which makes it ideal for use in research applications. A limitation of 5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% is that it has a relatively short half-life, which can make it difficult to study its effects over a long period of time.
Future Directions
There are a number of potential future directions for 5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% research. One potential direction is to further study its potential as an anti-inflammatory agent and its ability to modulate the activity of certain enzymes. Another potential direction is to investigate its potential to act as an antioxidant and to reduce oxidative stress. In addition, further research could be conducted to explore its potential to inhibit the growth of certain cancer cells. Finally, further research could be conducted to explore its potential to act as a therapeutic agent.
Synthesis Methods
5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol, 95% can be synthesized through a two-step reaction involving the condensation of 4-fluoro-3-methoxyphenol with 2-methoxyphenol in the presence of an acidic catalyst. The reaction is carried out in an aqueous solution at a temperature of approximately 80°C. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization using an appropriate solvent.
properties
IUPAC Name |
5-(4-fluoro-3-methoxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO3/c1-17-13-6-4-9(7-12(13)16)10-3-5-11(15)14(8-10)18-2/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQUTLFVIOUXEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685585 |
Source


|
| Record name | 4'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methoxyphenyl)-2-methoxyphenol | |
CAS RN |
1261927-07-4 |
Source


|
| Record name | 4'-Fluoro-3',4-dimethoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

